3,3'-(Methylarsanediyl)di(propan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Methylarsanediyl)di(propan-1-ol) is an organoarsenic compound with the molecular formula C7H17AsO2 This compound features two propanol groups attached to a central methylarsane unit
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Methylarsanediyl)di(propan-1-ol) typically involves the reaction of methylarsenic compounds with propanol derivatives. One common method is the reaction of methylarsenic dichloride with propanol in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 3,3’-(Methylarsanediyl)di(propan-1-ol) may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques like distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Methylarsanediyl)di(propan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and corresponding alcohol derivatives.
Reduction: Reduction reactions can convert it back to simpler arsenic compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as thionyl chloride can be used to replace hydroxyl groups with chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic acids, while substitution reactions can produce various organoarsenic derivatives.
Scientific Research Applications
3,3’-(Methylarsanediyl)di(propan-1-ol) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organoarsenic compounds.
Biology: Studies investigate its potential effects on biological systems, including its toxicity and metabolic pathways.
Medicine: Research explores its potential use in pharmaceuticals, particularly in targeting specific cellular pathways.
Industry: It is used in the production of specialized materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3,3’-(Methylarsanediyl)di(propan-1-ol) involves its interaction with cellular components. The compound can bind to thiol groups in proteins, disrupting their function. This interaction can affect various molecular targets and pathways, leading to changes in cellular metabolism and function.
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediol: A simple diol with similar structural features but lacking the arsenic component.
3,3’-Azanediylbis(propan-1-ol): Another diol with a nitrogen atom instead of arsenic.
Uniqueness
3,3’-(Methylarsanediyl)di(propan-1-ol) is unique due to the presence of the arsenic atom, which imparts distinct chemical properties and reactivity compared to other diols. This uniqueness makes it valuable for specific applications where the arsenic component plays a crucial role.
Properties
CAS No. |
87993-20-2 |
---|---|
Molecular Formula |
C7H17AsO2 |
Molecular Weight |
208.13 g/mol |
IUPAC Name |
3-[3-hydroxypropyl(methyl)arsanyl]propan-1-ol |
InChI |
InChI=1S/C7H17AsO2/c1-8(4-2-6-9)5-3-7-10/h9-10H,2-7H2,1H3 |
InChI Key |
XSLQVSURBYKQFC-UHFFFAOYSA-N |
Canonical SMILES |
C[As](CCCO)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.